![molecular formula C11H11F3O3 B1342735 2-[3-(Trifluoromethyl)phenoxy]butanoic acid CAS No. 60626-14-4](/img/structure/B1342735.png)

2-[3-(Trifluoromethyl)phenoxy]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

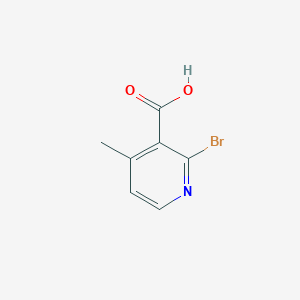

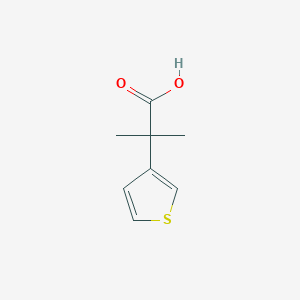

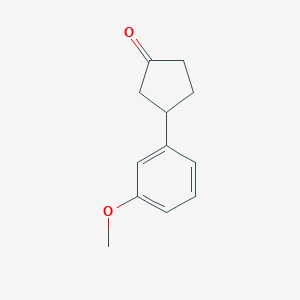

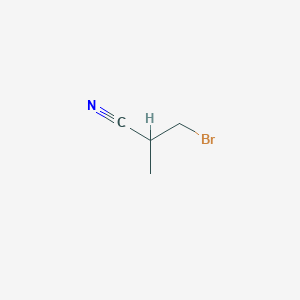

2-[3-(Trifluoromethyl)phenoxy]butanoic acid is a chemical compound with the molecular formula C11H11F3O3 . It has a molecular weight of 248.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 306.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.7±3.0 kJ/mol and a flash point of 139.0±27.9 °C . The compound has a molar refractivity of 53.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Sorption and Environmental Fate of Phenoxy Herbicides

Phenoxy herbicides, including compounds similar to 2-[3-(Trifluoromethyl)phenoxy]butanoic acid, have been extensively studied for their sorption to soil, organic matter, and minerals. These studies provide insight into the environmental behavior and fate of such compounds, emphasizing the role of soil parameters like pH, organic carbon content, and iron oxides in their sorption processes. Understanding these interactions is crucial for assessing the environmental impact of phenoxy acid derivatives and their potential applications in agriculture and environmental management (Werner et al., 2012).

Photodegradation and Water Treatment

The persistence and transformation of phenoxy acids in aquatic environments, including their photodegradation and removal through advanced oxidation processes (AOPs), are of significant interest. These processes determine the environmental fate of phenoxy acids, highlighting methods for their effective removal from water bodies, which is essential for maintaining water quality and ecosystem health (Muszyński et al., 2019).

Analytical Detection and Monitoring

Developing sensitive and reliable methods for detecting phenoxy acid herbicides in environmental samples is critical for monitoring their distribution and assessing exposure risks. Techniques such as gas chromatography, liquid chromatography-mass spectrometry, and capillary electrophoresis have been employed to analyze these compounds in food and water, underscoring the importance of analytical sciences in environmental monitoring and public health (Mei et al., 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-9(10(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTBFPIWBVTQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599113 |

Source

|

| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

CAS RN |

60626-14-4 |

Source

|

| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.